molecular formula C17H18Cl2N2O2S B3485189 N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Cat. No. B3485189
M. Wt: 385.3 g/mol
InChI Key: ZRCVXKFNEWGPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as DDE-TPU and is known for its unique properties, including its ability to inhibit the growth of cancer cells and its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of DDE-TPU is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and survival of cancer cells. Additionally, DDE-TPU has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
Studies have shown that DDE-TPU has a number of biochemical and physiological effects. In addition to its anti-cancer properties, DDE-TPU has also been shown to have potential applications in the treatment of neurological disorders. Studies have suggested that DDE-TPU may have neuroprotective properties and could potentially be used to treat conditions such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DDE-TPU in lab experiments is its potential as a new treatment for cancer and neurological disorders. Additionally, DDE-TPU is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using DDE-TPU in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a treatment.

Future Directions

There are a number of potential future directions for research on DDE-TPU. One area of research is in the development of new cancer treatments that incorporate DDE-TPU. Additionally, further research is needed to fully understand the mechanism of action of DDE-TPU and to optimize its use as a treatment for neurological disorders. Finally, studies are needed to evaluate the safety and efficacy of DDE-TPU in clinical trials.

Scientific Research Applications

DDE-TPU has been extensively studied in scientific research due to its potential applications in various fields. One of the major areas of research for DDE-TPU is in the field of cancer research. Studies have shown that DDE-TPU has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O2S/c1-22-15-6-3-11(9-16(15)23-2)7-8-20-17(24)21-14-5-4-12(18)10-13(14)19/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCVXKFNEWGPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=C(C=C(C=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 5
Reactant of Route 5
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
Reactant of Route 6
Reactant of Route 6
N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.